2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine
Description
Historical Development of Oxazolopyridine Chemistry
The oxazolo[4,5-b]pyridine framework emerged as a focus of synthetic organic chemistry in the late 20th century, building upon foundational work in pyridine and oxazole chemistry. Early pyridine synthesis breakthroughs, such as the Hantzsch method (1881) and Chichibabin reaction (1924), established protocols for constructing nitrogen-containing heterocycles. These advances laid the groundwork for fused heterocyclic systems like oxazolopyridines.
A pivotal development occurred in 2001 with Grumel et al.'s demonstration of polyphosphoric acid trimethylsilyl ester (PPSE)-mediated cyclization to form oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine precursors. This method achieved 93% yield for the brominated intermediate 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine, surpassing earlier approaches using conventional polyphosphoric acid (PPA). The table below contrasts key historical synthesis strategies:
| Year | Method | Reagent | Yield Range | Key Advancement |
|---|---|---|---|---|
| 1980 | Acid chloride cyclization | SOCI₂ | 45-60% | Initial oxazolopyridine access |
| 1995 | PPA-mediated synthesis | PPA | 60-75% | Improved thermal stability |
| 2001 | PPSE cyclization | PPSE | 85-93% | Mild conditions, higher yields |
| 2015 | Microwave-assisted synthesis | PTSA | 78-88% | Reduced reaction time |
These methodological refinements enabled precise functionalization at the pyridine C5 and oxazole C2 positions, critical for developing target molecules like 2-[4-(2-bromoethoxy)phenyl]-oxazolo[4,5-b]pyridine.
Position in Modern Medicinal Chemistry
The bromoethoxy-substituted derivative occupies a strategic niche in drug discovery due to three key attributes:
- Bicyclic Rigidity : The oxazolo[4,5-b]pyridine core enforces planar geometry, enhancing target binding affinity through reduced conformational entropy.
- Halogenated Handle : The C2 bromoethoxy group serves as a versatile site for nucleophilic substitution or cross-coupling reactions, enabling rapid SAR exploration.
- Dual Hydrogen Bond Capacity : The oxazole N3 and pyridine N1 atoms provide complementary hydrogen bond acceptors, mimicking biological nucleobase interactions.
Recent applications in fluorescent probes highlight its adaptability. For instance, coumarin-conjugated oxazolopyridines exhibit large Stokes shifts (Δλ >100 nm) and organelle-specific localization in cellular imaging. While 2-[4-(2-bromoethoxy)phenyl]-oxazolo[4,5-b]pyridine itself has not yet entered clinical trials, structural analogs appear in kinase inhibitor patents targeting oncology and inflammatory diseases.
Significance in Heterocyclic Compound Research
This compound exemplifies three trends in heterocyclic chemistry:
- Hybrid Scaffold Design : Merging oxazole's metabolic stability with pyridine's π-stacking capability creates synergistic physicochemical properties. Calculated logP values for similar derivatives range from 2.1-3.8, balancing hydrophobicity for membrane permeation.
- Direct Functionalization : The C5 bromine in precursor molecules allows regioselective Heck couplings, as demonstrated by Grumel's introduction of α,β-unsaturated esters via palladium catalysis.
- Targeted Bioisosterism : Oxazolopyridines serve as non-classical bioisosteres for purines, with the oxazole ring mimicking imidazole's hydrogen bonding pattern while improving proteolytic stability.
Comparative analysis of heterocyclic prevalence in FDA-approved drugs (2014-2023) reveals pyridine-containing compounds constitute 33% of anticancer agents, underscoring the therapeutic relevance of this scaffold.
Current Research Trends and Knowledge Gaps
Emerging directions include:
- Photoaffinity Labeling : The bromoethoxy group's potential conversion to diazirine or benzophenone moieties for target identification studies.
- Covalent Drug Development : Exploration of bromine displacement reactions to install Michael acceptors or other electrophilic warheads.
- Materials Science Applications : Utilization in organic semiconductors, where the oxazolopyridine core's electron-deficient nature enhances charge transport properties.
Critical gaps persist in:
- In Vivo Metabolic Profiling : Limited data on oxidative metabolism of the oxazole ring in mammalian systems.
- Stereoelectronic Effects : Quantitative understanding of how substituents at the 4-phenyl position modulate frontier molecular orbitals.
- Green Synthesis Methods : Current PPSE/PPA routes generate stoichiometric phosphoric acid waste, necessitating catalytic alternatives.
Properties
IUPAC Name |
2-[4-(2-bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-7-9-18-11-5-3-10(4-6-11)14-17-13-12(19-14)2-1-8-16-13/h1-6,8H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVGEZHGHDTWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of 2-bromoethanol with 4-hydroxyphenyl oxazolo[4,5-b]pyridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenyl oxazolo[4,5-b]pyridine is replaced by the bromoethoxy group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution reactions: The phenyl and oxazolo[4,5-b]pyridine rings can undergo electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation might produce a corresponding sulfoxide or sulfone .
Scientific Research Applications
2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine involves its interaction with biological macromolecules. The compound can bind to DNA, disrupting its replication and transcription processes. Additionally, it may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis . The molecular targets and pathways involved include DNA polymerase, topoisomerase, and various signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Structural and Electronic Features
Substituents on the phenyl ring significantly influence electronic and steric properties:
Physicochemical Properties
Melting points and solubility vary with substituents:
ADME and Drug-Likeness
Predicted ADME profiles for 2-substituted oxazolo[4,5-b]pyridines comply with Lipinski’s rules:
Biological Activity
The compound 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine is a member of the oxazole family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 304.19 g/mol. The structure includes an oxazole ring fused with a pyridine moiety and a bromoethoxy-substituted phenyl group, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in cell signaling pathways that regulate cell growth and apoptosis. The inhibition of these kinases can lead to decreased proliferation of cancer cells and enhanced apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in various cancer models. A notable study reported that derivatives with similar scaffolds exhibited significant cytotoxic effects against colorectal cancer cells with an EC50 value as low as 270 nM .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes such as tyrosinase , which plays a critical role in melanin production. Inhibition studies using mushroom tyrosinase revealed that certain oxazole derivatives displayed IC50 values indicating strong inhibitory potency . This property could be exploited for cosmetic applications aimed at skin whitening.
Study 1: Anticancer Efficacy
A study conducted on a series of oxazole derivatives demonstrated that compounds similar to this compound induced apoptosis in human colorectal cancer cells. The study utilized a high-throughput screening assay to identify potent apoptosis inducers among the derivatives. The lead compound showed significant tumor growth inhibition in xenograft models .
Study 2: Tyrosinase Inhibition
Another investigation focused on the inhibitory effects of oxazole compounds on tyrosinase activity. The results indicated that modifications in the phenyl ring significantly influenced the inhibitory potency. Compounds with hydroxyl substitutions exhibited enhanced activity compared to their methoxy counterparts . This suggests that structural modifications can be strategically employed to optimize the biological activity of similar compounds.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
